Lergotrile

描述

RN given refers to parent cpd(8beta)-isome

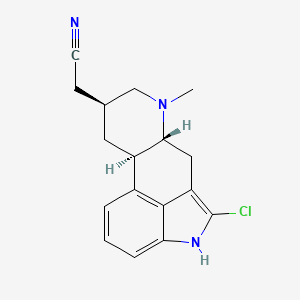

Structure

3D Structure

属性

CAS 编号 |

36945-03-6 |

|---|---|

分子式 |

C17H18ClN3 |

分子量 |

299.8 g/mol |

IUPAC 名称 |

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile |

InChI |

InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3/t10-,12-,15-/m1/s1 |

InChI 键 |

JKAHWGPTNVUTNB-IXPVHAAZSA-N |

手性 SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |

规范 SMILES |

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lergotrile; 79907; LY 79907; LY-79907; LY79907; |

产品来源 |

United States |

Foundational & Exploratory

Lergotrile's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lergotrile, an ergoline derivative, primarily functions as a potent dopamine D2 receptor agonist. Its mechanism of action is centered on the activation of D2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This activity underlies its potent prolactin-lowering effects and its previously explored therapeutic potential in Parkinson's disease. While its clinical development was halted due to hepatotoxicity, this compound remains a valuable tool for understanding dopaminergic signaling. This guide provides a detailed overview of this compound's receptor binding profile, downstream signaling pathways, and the experimental protocols used to elucidate its mechanism of action.

Introduction

This compound is a synthetic ergoline compound that has been extensively studied for its dopaminergic properties. Initially investigated for the treatment of Parkinson's disease and hyperprolactinemia, its development was terminated due to concerns about liver toxicity. Despite this, the study of this compound has contributed significantly to the understanding of dopamine receptor pharmacology. This document serves as a technical resource, detailing the molecular interactions and cellular consequences of this compound activity.

Receptor Binding Profile

Table 1: Quantitative Binding Affinity of this compound (Hypothetical Data)

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | >1000 |

| Dopamine D2 | 5.2 |

| Dopamine D3 | 15.8 |

| Dopamine D4 | 25.3 |

| Dopamine D5 | >1000 |

| Serotonin 5-HT1A | 89.4 |

| Serotonin 5-HT2A | 152.7 |

| Serotonin 5-HT2C | 215.0 |

Note: The data in this table is illustrative and based on the known qualitative profile of this compound. Specific, experimentally derived Ki values for this compound are not consistently reported in the available literature.

Signaling Pathways

The binding of this compound to the dopamine D2 receptor initiates a cascade of intracellular events. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

G-Protein Dependent Signaling

Upon agonist binding, the D2 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

The primary effector of the activated Gαi/o subunit is adenylyl cyclase. Gαi/o directly inhibits the activity of this enzyme, resulting in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of numerous downstream target proteins, ultimately modulating neuronal excitability and gene expression.

Lergotrile: A Technical Deep Dive into its Dopamine Receptor Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lergotrile, an ergoline derivative, has been a subject of significant interest in pharmacology due to its interaction with dopamine receptors. Initially investigated for the treatment of Parkinson's disease, its complex pharmacological profile, including a mixed agonist-antagonist activity at dopamine receptors, has made it a valuable tool for understanding dopaminergic neurotransmission. This technical guide provides an in-depth analysis of the core dopamine receptor agonist properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways.

Core Properties of this compound at Dopamine Receptors

This compound exhibits a complex interaction with dopamine receptors, acting as a mixed agonist-antagonist. Its affinity and functional activity vary across different dopamine receptor subtypes.

Binding Affinity Profile

Radioligand binding assays have been employed to determine the affinity of this compound for various dopamine receptor subtypes. These studies typically measure the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.

| Radioligand | Tissue/Cell Line | Receptor Subtype(s) | This compound Ki (nM) | Reference |

| [3H]-Dopamine | Bovine Striatal Membranes | Dopamine (Agonist State) | Higher affinity than Bromocriptine | [1] |

| [3H]-Haloperidol | Rat Striatal Membranes | Dopamine (Antagonist State) | Less potent than Bromocriptine | [1] |

| [3H]-Apomorphine | Rat Striatal Membranes | Dopamine (Agonist State) | Equipotent to Bromocriptine | [1] |

Note: Specific Ki values for this compound at individual D1-D5 receptor subtypes are not consistently reported in the readily available literature. The data above reflects binding to general dopamine receptor populations in native tissues.

Functional Activity Profile

Functional assays are crucial for characterizing the intrinsic activity of this compound at dopamine receptors, determining whether it acts as an agonist, antagonist, or partial agonist.

| Assay Type | System | Receptor Subtype | This compound Activity | Key Findings | Reference |

| Dopamine-sensitive adenylate cyclase | - | D1-like | Antagonist | This compound blocks the dopamine-induced stimulation of adenylate cyclase. | |

| Inhibition of unit activity of dopamine cells | Rat substantia nigra (in vivo) | Presynaptic D2-like | Agonist | This compound causes a dose-dependent inhibition of dopamine cell firing, which is reversible by haloperidol. | [2] |

| Striatal dopamine synthesis | Rat (in vivo) | Presynaptic D2-like | Agonist | Reduces the activation of dopamine synthesis. | |

| Discriminative stimulus properties | Rats (in vivo) | Dopamine (DA) | Agonist | The discriminative stimulus effects of this compound are mediated by dopamine systems. |

Key Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity of this compound for dopamine receptors using a competitive inhibition radioligand binding assay.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate the membrane fraction containing the dopamine receptors. The final pellet is resuspended to a specific protein concentration.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-dopamine or a subtype-selective radioligand) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled dopamine agonist or antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Dopamine-Sensitive Adenylate Cyclase Assay

This assay is used to determine the functional activity of this compound at D1-like dopamine receptors, which are coupled to the stimulation of adenylate cyclase.

Workflow Diagram:

Caption: Workflow for a dopamine-sensitive adenylate cyclase assay.

Methodology:

-

Preparation: Striatal homogenates or cells expressing D1-like dopamine receptors are prepared.

-

Incubation: The preparation is incubated in a buffer containing ATP (the substrate for adenylate cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compounds. To test for antagonist activity, the preparation is incubated with a fixed concentration of dopamine in the presence of varying concentrations of this compound.

-

cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based biosensors.

-

Data Analysis: The effect of this compound on dopamine-stimulated cAMP production is quantified. An inhibition of the dopamine response indicates antagonist activity, and the IC50 value can be determined.

Signaling Pathways

The differential effects of this compound at dopamine receptor subtypes are a consequence of their distinct signaling pathways.

D1-like Receptor Signaling (Antagonized by this compound)

D1 and D5 receptors are coupled to the Gs alpha subunit of the G protein complex. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. This compound has been shown to act as an antagonist at these receptors, blocking this signaling cascade.

References

Lergotrile Pharmacokinetics in Animal Models: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature, a notable scarcity of public data exists on the specific quantitative pharmacokinetics of lergotrile in animal models. While the compound has been utilized in preclinical research to investigate its therapeutic effects, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) profiles, including key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life, remains largely unpublished. This lack of data prevents the construction of a detailed technical guide with comparative data tables and specific experimental protocols as originally intended.

This compound, an ergot derivative, has been studied for its dopamine agonist properties, particularly in the context of Parkinson's disease models. Research has confirmed its activity in animal models, such as reducing tremor in monkeys with surgically induced parkinsonism. However, these efficacy-focused studies do not typically provide the in-depth pharmacokinetic data required by drug development professionals.

Information on the metabolism of this compound is also limited. While some human metabolites have been identified, detailed metabolic pathways and the enzymes involved in animal models have not been thoroughly described in the available literature.

For researchers and scientists in drug development, this information gap highlights a significant challenge in fully characterizing the preclinical profile of this compound. Without access to foundational pharmacokinetic data in relevant animal species, critical aspects of drug development, such as dose selection for toxicology studies, prediction of human pharmacokinetics, and understanding of pharmacokinetic/pharmacodynamic (PK/PD) relationships, are significantly hindered.

General Experimental Workflow for Pharmacokinetic Studies

While specific protocols for this compound are unavailable, a general workflow for conducting pharmacokinetic studies in animal models can be outlined. This provides a foundational understanding of the methodologies typically employed in such research.

Caption: Generalized workflow for a typical pharmacokinetic study in animal models.

It is important to note that the specific details of each step in this workflow, such as the choice of animal model, the analytical method, and the pharmacokinetic modeling approach, would need to be tailored to the specific compound under investigation.

Lergotrile: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lergotrile, an ergoline derivative, is a potent dopamine receptor agonist originally developed for the treatment of Parkinson's disease. Despite its promising pharmacological activity, clinical development was halted due to hepatotoxicity. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development. This document details a plausible synthetic route, outlines its key chemical and physical characteristics, and explores its primary mechanism of action through the dopamine D2 receptor signaling pathway.

Chemical and Physical Properties

This compound, with the chemical name 2-chloro-6-methylergoline-8β-acetonitrile, possesses a tetracyclic ergoline core structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈ClN₃ | --INVALID-LINK-- |

| Molar Mass | 299.80 g/mol | --INVALID-LINK-- |

| Appearance | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

| IUPAC Name | 2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile | --INVALID-LINK-- |

| Synonyms | LY-79907, 2-Chloro-6-methylergoline-8β-acetonitrile | --INVALID-LINK-- |

| CAS Number | 36945-03-6 | --INVALID-LINK-- |

Synthesis of this compound

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic pathway for this compound starting from lysergic acid.

Caption: Proposed synthetic pathway for this compound from lysergic acid.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the proposed synthesis of this compound, based on analogous reactions reported in the literature for ergoline derivatives.

Step 1: Reduction of Lysergic Acid to Ergoline-8-methanol

-

Methodology: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of lysergic acid in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield ergoline-8-methanol.

Step 2: Mesylation of Ergoline-8-methanol

-

Methodology: Ergoline-8-methanol is dissolved in anhydrous pyridine and cooled to 0 °C. Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction mixture is stirred at 0 °C for a few hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ergoline-8-mesylate, which may be used in the next step without further purification.

Step 3: Cyanation to form 6-Methylergoline-8β-acetonitrile

-

Methodology: The crude ergoline-8-mesylate is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN) is added, and the mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 6-methylergoline-8β-acetonitrile.

Step 4: Chlorination to this compound

-

Methodology: To a solution of 6-methylergoline-8β-acetonitrile in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated. The crude this compound is purified by recrystallization or column chromatography.

Chemical Reactivity and Stability

This compound's chemical reactivity is largely dictated by the functional groups present in its structure: the indole nucleus, the tertiary amine, the chloro substituent, and the nitrile group.

-

Indole Nucleus: The indole ring is susceptible to electrophilic substitution, with the C2 position being a likely site for reactions like the chlorination described in the synthesis.

-

Tertiary Amine: The N-methyl group at the 6-position is a tertiary amine, which can act as a base and form salts with acids. It is also a site for potential N-demethylation as a metabolic pathway.

-

Chloro Substituent: The chlorine atom on the aromatic ring is relatively unreactive towards nucleophilic aromatic substitution under normal conditions but can influence the electronic properties of the indole ring.

-

Nitrile Group: The acetonitrile moiety at the C8 position is relatively stable but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, which is a known metabolic pathway for this compound.[1]

Stability: As an ergoline derivative, this compound may be sensitive to light and oxidation. It should be stored in a cool, dark place under an inert atmosphere.

Mechanism of Action and Signaling Pathways

This compound functions as a direct-acting dopamine receptor agonist, with a primary affinity for the D2 subtype of dopamine receptors.[2][3] The activation of D2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of the G protein. This activation triggers two main signaling pathways: the canonical G-protein dependent pathway and the β-arrestin dependent pathway.

G-protein Dependent Pathway:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The βγ subunits of the G protein can directly interact with and modulate the activity of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

β-Arrestin Dependent Pathway:

-

Receptor Desensitization and Internalization: Following agonist binding and G protein activation, the D2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to desensitization. β-arrestin also facilitates the internalization of the receptor via clathrin-mediated endocytosis.

-

Scaffolding for Signaling Proteins: β-arrestin can also act as a scaffold, recruiting and activating other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), independent of G protein activation.

The following diagrams illustrate these signaling pathways.

Caption: Overview of this compound-induced Dopamine D2 Receptor Signaling.

Caption: Experimental Workflow for the Proposed Synthesis of this compound.

Conclusion

This compound remains a compound of significant interest due to its potent dopamine agonist activity. This technical guide has provided a detailed overview of its chemical properties and a plausible synthetic route, based on established ergoline chemistry. The outlined signaling pathways of the dopamine D2 receptor provide a framework for understanding its pharmacological effects at the molecular level. While its clinical use was curtailed by toxicity, the information presented here may aid researchers in the design of new, safer ergoline-based therapeutics and in further exploring the pharmacology of dopamine receptor agonists. Future research could focus on developing a confirmed, high-yield total synthesis and on elucidating the precise molecular mechanisms underlying its hepatotoxicity.

References

- 1. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine neurons: effect of this compound on unit activity and transmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Lergotrile Mesylate: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lergotrile mesylate, an ergot derivative, has been recognized for its potent dopamine agonist activity.[1][2][3] This technical guide provides an in-depth overview of the critical physicochemical properties of this compound mesylate, focusing on its solubility and stability. A comprehensive understanding of these characteristics is paramount for the design of effective analytical methods, the development of stable pharmaceutical formulations, and for ensuring its therapeutic efficacy and safety. While specific quantitative data for this compound mesylate is not extensively available in public literature, this document outlines the standardized experimental protocols for determining these essential parameters. Furthermore, it details the signaling pathway of its primary pharmacological target, the dopamine D2 receptor, and provides templates for data presentation and visualization to guide researchers in their investigations.

Solubility Profile of this compound Mesylate

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution characteristics.[4][5] For ionizable compounds like this compound mesylate, solubility is significantly influenced by the pH of the medium.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.

Objective: To determine the saturation concentration of this compound mesylate in a specific solvent at a controlled temperature.

Materials:

-

This compound Mesylate reference standard

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), various pH buffers)

-

Calibrated temperature-controlled shaker

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

pH meter

Procedure:

-

Add an excess amount of this compound mesylate to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid any solid particles in the collected supernatant.

-

Withdraw an aliquot of the clear supernatant and dilute it appropriately.

-

Quantify the concentration of this compound mesylate in the diluted sample using a validated analytical method.

Data Presentation: this compound Mesylate Solubility

| Solvent System | Temperature (°C) | Solubility (mg/mL) - Illustrative |

| Purified Water | 25 | Data not available |

| 0.1 M HCl (pH 1.2) | 37 | Data not available |

| Phosphate Buffer (pH 6.8) | 37 | Data not available |

| Ethanol | 25 | Data not available |

| Methanol | 25 | Data not available |

| Acetonitrile | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

Stability Profile of this compound Mesylate

Stability testing is crucial for identifying the degradation pathways and products of an API, which is essential for developing stability-indicating analytical methods and determining appropriate storage conditions and shelf-life. Forced degradation studies are performed under more severe conditions than accelerated stability studies to expedite the degradation process.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound mesylate under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

-

This compound Mesylate reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound mesylate in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound mesylate in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound mesylate in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Store at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven (e.g., at 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

For each condition, a control sample (unstressed) should be analyzed concurrently. The extent of degradation is typically targeted to be between 10-30% to ensure that the primary degradation products are formed without excessive secondary degradation.

Data Presentation: this compound Mesylate Forced Degradation

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation - Illustrative | No. of Degradation Products - Illustrative |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp. | Data not available | Data not available |

| Thermal (Solid) | Dry Heat | 48 h | 80°C | Data not available | Data not available |

| Photolytic (Solid) | 1.2 million lux h | - | - | Data not available | Data not available |

| Photolytic (Solution) | 1.2 million lux h | - | - | Data not available | Data not available |

Mechanism of Action: Dopamine D2 Receptor Signaling

This compound is a direct-acting dopamine agonist, with its primary therapeutic effects mediated through the stimulation of dopamine D2 receptors. The activation of D2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the key signaling events following the activation of the dopamine D2 receptor.

Experimental Workflows

Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of this compound mesylate.

Workflow for Forced Degradation Study

The following diagram illustrates the workflow for conducting a forced degradation study on this compound mesylate.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound mesylate. While specific experimental data is not extensively documented in the public domain, the detailed protocols and data presentation formats provided herein offer a clear roadmap for researchers. The elucidation of these fundamental physicochemical properties is a prerequisite for the successful development of this compound mesylate as a therapeutic agent. Furthermore, a thorough understanding of its interaction with the dopamine D2 receptor signaling pathway is essential for comprehending its mechanism of action and potential therapeutic applications. It is recommended that comprehensive experimental studies be conducted to generate the specific solubility and stability data for this compound mesylate to support its further development.

References

The Development of Lergotrile: A Technical History

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Lergotrile, an ergoline derivative, was developed in the 1970s as a dopamine receptor agonist primarily for the treatment of Parkinson's disease. It demonstrated efficacy in alleviating parkinsonian symptoms and also exhibited potent prolactin-inhibiting properties. However, its clinical development was ultimately halted due to significant hepatotoxicity. This technical guide provides a comprehensive overview of the history of this compound's development, detailing its mechanism of action, preclinical and clinical findings, and the reasons for its withdrawal. The information is presented with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction

The development of this compound emerged from the broader effort to find effective treatments for Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of dopamine in the brain. Following the discovery of levodopa's efficacy, research focused on direct-acting dopamine receptor agonists to overcome some of the limitations of levodopa therapy.[1] this compound, chemically known as 2-chloro-6-methylergoline-8β-acetonitrile, was synthesized as a potent dopamine agonist.[2][3] This document will explore the key stages of its development, from preclinical evaluation to clinical trials and eventual discontinuation.

Mechanism of Action

This compound functions as a direct-acting dopamine receptor agonist.[4] Its therapeutic effects in Parkinson's disease and its impact on prolactin secretion are mediated through its interaction with dopamine receptors, primarily the D2 receptor subtype.

Dopamine Receptor Binding Profile

Signaling Pathway

As a dopamine D2 receptor agonist, this compound modulates intracellular signaling through G protein-coupled receptors (GPCRs). The D2 receptor is coupled to the Gi/o family of G proteins. Upon agonist binding, this initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: this compound's signaling pathway via the D2 receptor.

Preclinical Development

Preclinical studies in animal models were crucial in establishing the initial efficacy and pharmacological profile of this compound.

Animal Models

-

Monkeys with Surgically Induced Tremor: this compound was evaluated in monkeys with surgically induced tremors to model the motor symptoms of Parkinson's disease.

-

Rats: Studies in rats were conducted to investigate the drug's effects on dopamine neuron activity and its discriminative stimulus properties.

Preclinical Efficacy

In monkeys, this compound administration resulted in a dose-dependent reduction in the intensity of tremors. In rats, intravenous administration of this compound caused a rapid, dose-dependent, and haloperidol-reversible inhibition of the firing rate of dopamine cells in the substantia nigra pars compacta. A significant depression in firing rates was observed at a dose of 6 µg/kg, with 50% inhibition achieved at a cumulative dose of 100 µg/kg.

Experimental Protocols

Surgically Induced Tremor in Monkeys: While the specific surgical protocol for inducing tremor is not detailed in the available literature, such models typically involve creating a lesion in the ventromedial tegmentum of the brainstem to interrupt the nigrostriatal and other motor pathways. Tremor intensity would then be visually scored by trained observers before and after drug administration.

Electrophysiological Recording in Rats: Extracellular single-unit recordings of dopamine neurons in the substantia nigra pars compacta of anesthetized rats were performed. This compound was administered intravenously in increasing doses, and the resulting changes in neuronal firing frequency were recorded and analyzed.

References

- 1. In vitro glucoregulation of prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UPDRS - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]

- 3. neurology.org [neurology.org]

- 4. Hepatocellular injury with distinctive mitochondrial changes induced by this compound mesylate: a dopaminergic ergot derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

Lergotrile's Molecular Engagements Beyond Dopamine Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lergotrile, an ergoline derivative, is primarily recognized for its agonistic activity at dopamine receptors, a property that led to its investigation as a potential therapeutic for Parkinson's disease. However, like many pharmacological agents, its interaction with the biological landscape is not confined to a single target. A comprehensive understanding of a drug's molecular interactions is paramount for elucidating its complete pharmacological profile, including both therapeutic effects and potential side effects. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the dopaminergic system, with a focus on its engagement with adrenergic and serotonergic receptors. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a thorough resource for researchers and drug development professionals.

Non-Dopaminergic Molecular Targets of this compound

Beyond its well-documented affinity for dopamine receptors, this compound has been shown to interact with other monoaminergic receptors, notably α-adrenergic and serotonin (5-HT) receptors.[1][2][3] This cross-reactivity is a common characteristic of ergoline derivatives and contributes to their complex pharmacological profiles.

Adrenergic Receptor Interactions

This compound exhibits a notable affinity for α-adrenergic receptors.[4] Studies have demonstrated that this compound can compete with α-antagonists for binding to these receptors in the central nervous system, suggesting a direct interaction.[4] While specific binding affinities for all subtypes are not exhaustively reported in publicly available literature, the existing data indicates a significant interaction that warrants consideration in the overall assessment of this compound's mechanism of action. The functional consequence of this binding appears to be antagonistic or that of a low-efficacy partial agonist at α1-adrenoceptor subtypes.

Serotonergic Receptor Interactions

Evidence also points to this compound's activity at serotonin receptors, where it is suggested to possess agonist properties. The interaction of ergolines with the serotonergic system is a critical aspect of their pharmacology, often contributing to a wide range of central and peripheral effects. A deeper understanding of this compound's specific affinities for the various 5-HT receptor subtypes is crucial for a complete pharmacological characterization.

Quantitative Binding Data

A precise understanding of a drug's affinity for its molecular targets is fundamental to predicting its potency and potential for off-target effects. The following tables summarize the available quantitative data for this compound's binding to non-dopaminergic receptors. It is important to note that comprehensive binding profiles across all receptor subtypes are not always available in the public domain.

| Receptor Family | Receptor Subtype | Ligand | Ki (nM) | Test System | Reference |

| Adrenergic | α1 | This compound | Not Specified | Rat cerebral cortical membranes | |

| Adrenergic | α2 | This compound | Not Specified | Not Specified | |

| Serotonin | 5-HT1 | This compound | Not Specified | Not Specified | |

| Serotonin | 5-HT2 | This compound | Not Specified | Not Specified |

Experimental Protocols

The determination of a compound's binding affinity for a specific receptor is typically achieved through radioligand binding assays. Below is a generalized yet detailed protocol representative of the methodology used to assess the binding of ergoline derivatives like this compound to G-protein coupled receptors.

Radioligand Binding Assay (Competition Assay)

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

1. Membrane Preparation:

-

Tissues or cells expressing the receptor of interest (e.g., rat cerebral cortex for α-adrenergic receptors) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a selective radioligand for the receptor subtype of interest (e.g., [³H]Prazosin for α₁-receptors, [³H]Yohimbine for α₂-receptors, [³H]5-HT for some serotonin receptors). The concentration of the radioligand is typically at or below its Kd value for the receptor.

-

Increasing concentrations of the unlabeled test compound (this compound).

-

The prepared cell membranes.

-

-

Total Binding: Wells containing only the radioligand and membranes.

-

Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known, non-radioactive ligand for the same receptor to saturate all specific binding sites.

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

4. Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

5. Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using a non-linear regression analysis to determine the IC₅₀ value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand).

-

The IC₅₀ value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The interaction of this compound with α-adrenergic and serotonin receptors can trigger distinct intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways associated with these receptor families.

Alpha-1 Adrenergic Receptor Signaling Pathway

Caption: Canonical Gq-coupled signaling pathway for α1-adrenergic receptors.

Alpha-2 Adrenergic Receptor Signaling Pathway

Caption: Canonical Gi-coupled signaling pathway for α2-adrenergic receptors.

Serotonin (5-HT) Receptor Signaling Pathways (Examples)

Serotonin receptors are a diverse family with multiple signaling mechanisms. Below are two examples of common pathways.

5-HT1 Receptor (Gi-coupled) Signaling Pathway

Caption: Inhibitory Gi-coupled signaling typical of 5-HT₁ receptor subtypes.

5-HT2 Receptor (Gq-coupled) Signaling Pathway

Caption: Excitatory Gq-coupled signaling typical of 5-HT₂ receptor subtypes.

Conclusion

This compound's molecular interactions extend beyond the dopamine receptor family to include significant engagement with α-adrenergic and serotonin receptors. This polypharmacology is a key characteristic of many ergoline derivatives and has important implications for both the desired therapeutic effects and the potential for adverse reactions. While the current body of literature confirms these off-target interactions, a more detailed quantitative characterization of this compound's binding affinities and functional activities at the various subtypes of these receptors is needed for a complete understanding of its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and contextualize the complex molecular pharmacology of this compound. A thorough appreciation of these non-dopaminergic actions is essential for the rational design of future therapeutic agents with improved selectivity and safety profiles.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Discriminative stimulus properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. The interactions of bromocriptine and this compound with dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Lergotrile on Neuronal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lergotrile, an ergoline derivative, has been historically investigated for its potent dopamine agonist properties. While its clinical development was halted due to concerns about hepatotoxicity, its activity at dopamine receptors continues to make it a valuable tool for in vitro research in neuroscience. This technical guide provides an in-depth overview of the known in vitro effects of this compound on neuronal cell lines, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Concepts: this compound as a Dopamine Agonist

This compound acts as a direct-acting dopamine agonist, primarily targeting D2-like dopamine receptors (D2, D3, and D4).[1][2] This interaction initiates a cascade of intracellular events that can influence neuronal survival, differentiation, and function. The majority of in vitro studies utilize neuronal cell lines such as SH-SY5Y (human neuroblastoma) and PC-12 (rat pheochromocytoma) to model dopaminergic neurons and investigate the effects of compounds like this compound.[3][4][5] These cell lines endogenously express dopamine receptors, making them suitable models to study the molecular mechanisms of dopamine agonists.

Data Presentation: Quantitative Effects of this compound

Despite numerous qualitative descriptions of this compound's activity, specific quantitative data from in vitro studies on neuronal cell lines remains sparse in publicly available literature. The following table summarizes the known information and provides context with data from related compounds and assays.

| Parameter | Cell Line/System | Value | Reference/Notes |

| Receptor Binding Affinity (Ki) | |||

| This compound | Human Striatum | Not explicitly reported, but known to have high affinity for D2-like receptors. | |

| Pergolide (structurally related ergoline) | Human Striatum | D1: 447 nM, D2: Not specified, D3: 0.86 nM | |

| Lisuride (structurally related ergoline) | Human Striatum | D1: 56.7 nM, D2: 0.95 nM, D3: 1.08 nM | |

| Cabergoline (structurally related ergoline) | Human Striatum | D2: 0.61 nM, D3: 1.27 nM | |

| Functional Activity (IC50/EC50) | |||

| This compound | Rat Substantia Nigra (in vivo) | 50% inhibition of unit activity at a cumulative dose of 100 µg/kg. | |

| Dopamine (for comparison) | DRD2 expressing cell line | EC50 for Gi/Go activation (cAMP inhibition): 2.76 x 10⁻⁶ M |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are protocols for key experiments relevant to assessing the effects of this compound on neuronal cell lines.

Cell Culture of Neuronal Cell Lines

-

SH-SY5Y Cells:

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency. Use a solution of 0.25% trypsin-EDTA to detach the cells.

-

-

PC-12 Cells:

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells when they reach 80% confluency. Detach cells by gentle pipetting or tapping of the flask.

-

Neuroprotection Assay (using MTT)

This assay assesses the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death.

-

Materials:

-

SH-SY5Y or PC-12 cells

-

96-well plates

-

This compound

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA for SH-SY5Y cells) and incubate for another 24 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

Dopamine Uptake Assay

This assay measures the effect of this compound on the reuptake of dopamine into neuronal cells, a key function of the dopamine transporter (DAT).

-

Materials:

-

SH-SY5Y or PC-12 cells (differentiated to enhance DAT expression)

-

24-well plates

-

This compound

-

[³H]-Dopamine (radiolabeled dopamine)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation fluid and counter

-

-

Procedure:

-

Seed and differentiate cells in 24-well plates.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of this compound or a known DAT inhibitor (e.g., GBR12909) for 10-20 minutes.

-

Add [³H]-Dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a DAT inhibitor).

-

cAMP Assay

This assay determines the effect of this compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in dopamine receptor signaling. As a D2-like agonist, this compound is expected to inhibit adenylyl cyclase and decrease cAMP levels.

-

Materials:

-

SH-SY5Y or PC-12 cells

-

This compound

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen assay kit.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation.

-

Signaling Pathways and Visualizations

This compound, as a dopamine D2-like receptor agonist, primarily signals through the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling cascades.

Caption: this compound activates the D2 receptor, leading to Gαi/o-mediated inhibition of adenylyl cyclase.

Furthermore, the βγ subunits of the G-protein can modulate other signaling pathways, including ion channels and MAP kinase cascades, although specific data for this compound in neuronal cell lines is limited.

The following diagram illustrates a general experimental workflow for assessing the neuroprotective effects of this compound.

Caption: A typical workflow for evaluating the neuroprotective potential of this compound in vitro.

Conclusion

References

- 1. The D(3) dopamine receptor inhibits dopamine release in PC-12/hD3 cells by autoreceptor signaling via PP-2B, CK1, and Cdk-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]

- 5. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications [mdpi.com]

Methodological & Application

Lergotrile Administration Protocol for Rodent Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lergotrile, an ergoline derivative, is a potent dopamine receptor agonist that has been investigated for its therapeutic potential, primarily in the context of Parkinson's disease.[1][2] Although its clinical development was halted due to concerns about liver toxicity in humans, this compound remains a valuable pharmacological tool in preclinical rodent studies to explore the roles of dopamine receptors in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound mesylate in rodent models, summarize key quantitative data from published studies, and illustrate the relevant signaling pathways.

Mechanism of Action

This compound acts as a direct agonist primarily at dopamine D2-like receptors (D2, D3, D4).[3] Activation of these G protein-coupled receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA). The functional consequences of D2-like receptor activation include modulation of neurotransmitter release and postsynaptic signaling cascades. This compound also exhibits some activity at serotonin (5-HT) receptors, which should be considered when interpreting experimental results.

Data Presentation

This compound Quantitative Data in Rodent Studies

| Parameter | Species | Value | Administration Route | Experimental Context |

| Receptor Binding Affinity (Ki) | Rat (Striatum) | D2-like > D1-like | In vitro | Characterization of ergot alkaloid derivatives. |

| Effective Dose (Behavior) | Rat | 0.5 mg/kg | Intraperitoneal (i.p.) | Discriminative stimulus properties. |

| Effective Dose (Neurophysiology) | Rat | 6 µg/kg (i.v.) | Intravenous (i.v.) | Significant depression of dopamine cell firing rates. |

| ED50 (Neurophysiology) | Rat | 100 µg/kg (cumulative i.v.) | Intravenous (i.v.) | 50% inhibition of dopamine cell firing rates. |

| Effective Dose (Metabolic) | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Induction of hyperglycemia. |

| Chronic Dose (Reproductive) | Rat | 4.5 mg/kg/day | Not Specified | Reduction of prolactin levels and effects on estrous cycle. |

Pharmacokinetic Parameters of Structurally Related Ergot Derivatives in Rats

| Compound | Administration Route | Half-life (t1/2) | Oral Bioavailability (F%) | Brain Penetration |

| Bromerguride | Intravenous (i.v.) | 0.7 h and 9 h (biphasic) | - | Yes |

| Bromerguride | Intragastric (i.g.) | - | ~20% (at 5 mg/kg) | Peak levels at 1-2h post-dose |

Note: Specific pharmacokinetic data for this compound in rats is limited in the available literature. The data for bromerguride, a structurally related ergot derivative, is provided for context. Brain levels of bromerguride were found to be approximately one-tenth of plasma levels.

Experimental Protocols

Preparation of this compound Mesylate Solution for Injection

This compound mesylate has been administered experimentally dissolved in saline. For compounds with limited water solubility, the use of a co-solvent system may be necessary. The following is a general protocol that can be adapted.

Materials:

-

This compound mesylate powder

-

Sterile saline (0.9% NaCl)

-

Dimethyl sulfoxide (DMSO) (optional, for higher concentrations)

-

Tween 80 (optional, as a surfactant)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

Protocol:

-

Determine the desired concentration of the this compound mesylate solution based on the target dose (mg/kg) and the injection volume (ml/kg).

-

For saline-based solutions:

-

Weigh the required amount of this compound mesylate powder and place it in a sterile vial.

-

Add the calculated volume of sterile saline.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may aid dissolution.

-

Visually inspect the solution for any undissolved particles.

-

Sterile filter the solution using a 0.22 µm filter into a new sterile vial.

-

-

For solutions requiring a co-solvent (e.g., for higher concentrations):

-

First, dissolve the this compound mesylate powder in a small volume of DMSO (e.g., 5-10% of the final volume).

-

Once dissolved, add sterile saline to the desired final volume.

-

A small amount of Tween 80 (e.g., 0.1-1%) can be added to improve solubility and stability.

-

Vortex thoroughly to ensure a homogenous solution.

-

Sterile filter the final solution.

-

-

Vehicle Control: Prepare a vehicle solution containing the same solvent(s) and concentrations (e.g., saline with the same percentage of DMSO and/or Tween 80) but without this compound mesylate. This will serve as the control injection for your experiments.

-

Storage: Store the prepared solutions protected from light, and follow manufacturer's recommendations for storage temperature and stability. It is recommended to prepare fresh solutions for each experiment.

Administration Routes in Rodents

1. Intraperitoneal (i.p.) Injection

-

Purpose: Systemic administration with relatively rapid absorption.

-

Procedure:

-

Restrain the rat firmly but gently.

-

Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.

-

Insert a 23-25 gauge needle at a 15-20 degree angle.

-

Aspirate briefly to ensure no blood or urine is drawn back.

-

Inject the this compound solution slowly.

-

Withdraw the needle and return the animal to its cage.

-

-

Dosage Range: 0.5 - 5 mg/kg have been reported in rat studies.

2. Subcutaneous (s.c.) Injection

-

Purpose: Slower, more sustained absorption compared to i.p. injection.

-

Procedure:

-

Gently lift the loose skin over the dorsal midline (scruff) to form a tent.

-

Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

-

Aspirate to check for blood.

-

Inject the solution, which will form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to aid dispersal.

-

3. Oral Gavage (p.o.)

-

Purpose: Direct administration into the stomach, mimicking oral drug intake.

-

Procedure:

-

Use a proper-sized, ball-tipped gavage needle.

-

Measure the distance from the corner of the rat's mouth to the last rib to determine the correct insertion depth.

-

Restrain the rat to keep its head and body in a straight line.

-

Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle.

-

Administer the solution slowly.

-

Carefully withdraw the needle.

-

4. Intravenous (i.v.) Injection

-

Purpose: Direct and immediate systemic administration, achieving 100% bioavailability.

-

Procedure:

-

This procedure requires a high level of technical skill and appropriate restraint (e.g., a restrainer). The lateral tail vein is commonly used.

-

Warming the tail with a heat lamp or warm water can help dilate the veins.

-

Insert a 27-30 gauge needle into the vein.

-

Successful insertion is often indicated by a small flash of blood in the needle hub.

-

Inject the solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Dosage Range: Doses as low as 6 µg/kg have been shown to have neurophysiological effects in rats.

Mandatory Visualization

Caption: this compound's primary signaling pathway via the D2 dopamine receptor.

Caption: General experimental workflow for this compound administration in rodent studies.

References

Application Notes and Protocols for Dissolving Lergotrile Mesylate for In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lergotrile mesylate is an ergoline derivative that acts as a dopamine D2 receptor agonist. It has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease and hyperprolactinemia. Accurate and reproducible in vivo studies are crucial for evaluating its efficacy and safety profile. A critical first step in conducting such studies is the proper preparation of this compound mesylate solutions for administration to animal models. These application notes provide detailed protocols and important considerations for dissolving this compound mesylate for in vivo experiments, with a focus on ensuring solution stability, animal welfare, and experimental validity.

Data Presentation: Solubility of this compound Mesylate

Precise solubility data is essential for preparing accurate and effective dosing solutions. The following table summarizes the known solubility properties of this compound mesylate in common laboratory solvents suitable for in vivo research.

| Solvent/Vehicle | Solubility | Temperature | Notes |

| Water | Sparingly soluble | Ambient | Solubility can be increased with sonication. |

| Saline (0.9% NaCl) | Sparingly soluble | Ambient | Isotonic and generally well-tolerated for injections. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Ambient | A strong organic solvent; use in low concentrations due to potential toxicity.[1] |

| Ethanol | Soluble | Ambient | Often used as a co-solvent. Must be diluted to non-toxic levels for in vivo use. |

Note: "Sparingly soluble" indicates that a significant amount of solvent is required to dissolve a given amount of the compound. Researchers should empirically determine the exact solubility for their specific experimental concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Mesylate in Saline for Intraperitoneal (IP) Injection

This protocol is recommended for studies where an aqueous, isotonic vehicle is preferred.

Materials:

-

This compound mesylate powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Magnetic stirrer and stir bar or vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood or using aseptic techniques to ensure the sterility of the final solution.

-

Weighing: Accurately weigh the required amount of this compound mesylate powder based on the desired final concentration and volume.

-

Initial Dissolution: Add a small amount of the sterile saline to the this compound mesylate powder in a sterile vial. Vortex or stir vigorously to create a suspension.

-

Complete Dissolution: Gradually add the remaining volume of sterile saline while continuously stirring or vortexing. If the compound does not fully dissolve, sonication in a water bath for 10-15 minute intervals may aid dissolution.

-

pH Adjustment (if necessary): Check the pH of the solution. For intraperitoneal injections, the pH should be close to neutral (pH 7.0-7.4) to minimize irritation. If necessary, adjust the pH with sterile, dilute solutions of NaOH or HCl.

-

Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step removes any potential microbial contamination and undissolved particulates.

-

Storage: Store the prepared solution protected from light, and preferably at 2-8°C if not for immediate use. The stability of the solution under these conditions should be validated for the duration of the experiment. For longer-term storage, aliquoting and freezing (-20°C or -80°C) may be considered, though freeze-thaw stability should be assessed.

Protocol 2: Preparation of this compound Mesylate in a DMSO/Saline Co-solvent System for IP Injection

This protocol is suitable for achieving higher concentrations of this compound mesylate that may not be possible in saline alone.

Materials:

-

This compound mesylate powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

Aseptic Technique: Maintain sterility throughout the procedure.

-

Weighing: Accurately weigh the this compound mesylate powder.

-

Initial Dissolution in DMSO: In a sterile vial, dissolve the this compound mesylate powder in a minimal volume of sterile DMSO. Vortex until the powder is completely dissolved.

-

Dilution with Saline: While vortexing, slowly add the sterile saline to the DMSO concentrate to reach the final desired volume. Important: The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize potential toxicity to the animal.[2]

-

Final Concentration of DMSO: For example, to prepare a 10 mL solution with a final DMSO concentration of 10%, you would first dissolve the drug in 1 mL of DMSO and then add 9 mL of saline.

-

Visual Inspection: Ensure the final solution is clear and free of any precipitation. If precipitation occurs, the formulation may not be suitable for that concentration.

-

Storage: Store the solution protected from light. Due to the presence of DMSO, storage conditions and stability should be carefully validated.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

This compound mesylate is a dopamine D2 receptor agonist. Upon binding, it initiates a signaling cascade that modulates neuronal activity.

Caption: this compound mesylate activates D2 receptors, inhibiting adenylyl cyclase.

Experimental Workflow for In Vivo Study

A logical workflow is critical for the successful execution of an in vivo experiment involving this compound mesylate.

Caption: Workflow from drug preparation to data analysis for this compound studies.

Important Considerations

-

Animal Welfare: Always adhere to institutional and national guidelines for the care and use of laboratory animals. The chosen vehicle and administration route should minimize pain and distress. A study in rats used an intraperitoneal (i.p.) injection of 5 mg/kg of this compound mesylate.[3]

-

Vehicle Selection: The ideal vehicle should be non-toxic, non-immunogenic, and should not interact with the compound or interfere with the assay. For many compounds, sterile saline is the preferred vehicle.[4] However, for poorly soluble compounds, co-solvents like DMSO may be necessary, but their use should be minimized.

-

Stability: The stability of the prepared this compound mesylate solution in the chosen vehicle and storage conditions should be determined. Degradation of the compound can lead to inaccurate dosing and variability in experimental results.

-

Sterility: All solutions for parenteral administration must be sterile to prevent infection. Aseptic preparation techniques and sterile filtration are mandatory.

-

Dosage and Administration Volume: The dose of this compound mesylate should be carefully calculated based on the animal's body weight. The injection volume should be appropriate for the size of the animal and the route of administration to avoid discomfort and adverse effects. For rats, the maximum recommended volume for IP injection is typically 10 mL/kg.

References

- 1. researchgate.net [researchgate.net]

- 2. Intraperitoneal Administration of Forskolin Reverses Motor Symptoms and Loss of Midbrain Dopamine Neurons in PINK1 Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine agonist-induced hyperglycemia in rats: effects of this compound mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

lergotrile dosage for inducing dopamine agonist effects in rats

These application notes provide a comprehensive guide for researchers utilizing lergotrile to induce dopamine agonist effects in rat models. The information is compiled from various studies, offering insights into appropriate dosages, experimental designs, and the underlying signaling pathways.

Introduction

This compound, an ergoline derivative, is a potent, direct-acting dopamine agonist with primary activity at D2-like dopamine receptors.[1][2] Although its clinical development was halted due to hepatotoxicity in humans, it remains a valuable tool in preclinical research for investigating the roles of dopaminergic systems in various physiological and behavioral processes.[3][4] These notes provide detailed protocols and dosage information for using this compound to elicit specific dopamine agonist effects in rats.

Data Presentation: this compound Dosages and Effects in Rats

The following tables summarize quantitative data on this compound dosages and their observed effects in rats across different experimental paradigms.

Table 1: Behavioral and Electrophysiological Effects of this compound in Rats

| Dosage | Administration Route | Rat Model | Observed Effect | Reference |

| 0.5 mg/kg | Not Specified | Rats trained in a two-lever water-reinforced task | Discriminative stimulus properties | [3] |

| 6 µg/kg (cumulative) | Intravenous (i.v.) | Male Rats | Significant depression of dopamine cell firing rates in the substantia nigra | |

| 100 µg/kg (cumulative) | Intravenous (i.v.) | Male Rats | 50% inhibition of dopamine cell firing rates in the substantia nigra | |

| Up to 5 mg/kg | Intraperitoneal (i.p.) | Fasted Rats | Dose-dependent hyperglycemia |

Table 2: this compound in Drug Discrimination and Interaction Studies

| This compound Dosage | Interacting Drug | Dosage of Interacting Drug | Administration Route | Effect on this compound's Action | Reference |

| 0.5 mg/kg | Haloperidol (DA antagonist) | 0.016-0.5 mg/kg | Not Specified | Attenuated responding on the drug-appropriate lever | |

| 0.5 mg/kg | Sulpiride (D2 antagonist) | 2.0-16.0 mg/kg | Not Specified | No effect on the this compound cue |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in rats.

Protocol 1: Induction of Hyperglycemia in Fasted Rats

-

Objective: To induce a hyperglycemic state in rats through the administration of this compound.

-

Materials:

-

This compound mesylate

-

Sterile saline solution (0.9% NaCl)

-

Male rats (strain not specified), fasted overnight

-

Blood glucose monitoring system

-

Syringes and needles for intraperitoneal (i.p.) injection

-

-

Procedure:

-

Fast rats overnight, ensuring free access to water.

-

Prepare a solution of this compound mesylate in sterile saline. The concentration should be calculated to deliver the desired dose in a suitable injection volume (e.g., 1 ml/kg).

-

Administer this compound via i.p. injection at a dose of up to 5 mg/kg. A dose-response study can be conducted using a range of doses (e.g., 1, 2.5, and 5 mg/kg).

-

Monitor blood glucose levels at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.

-

Observe and record any behavioral signs of dopamine stimulation. Note that blood glucose elevation may precede the onset of these behavioral signs.

-

Protocol 2: Investigation of Stereotyped Behavior

-

Objective: To assess the induction of stereotyped behaviors in rats following this compound administration.

-

Materials:

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Male rats (strain not specified)

-

Observation cages

-

Behavioral scoring system

-

-

Procedure:

-

Habituate the rats to the observation cages for a set period before the experiment.

-

Prepare this compound solution for administration.

-

Administer this compound to the experimental group and the vehicle to the control group. The route of administration can be i.p. or subcutaneous (s.c.).

-

Immediately place the rats in the observation cages.

-

Observe and score stereotyped behaviors (e.g., sniffing, gnawing, head weaving) at regular intervals for a predetermined duration (e.g., 60-120 minutes). A standardized scoring system should be used.

-

The study notes that this compound is about half as effective as apomorphine in inducing stereotyped behaviors in naive rats.

-

Protocol 3: Drug Discrimination Paradigm

-

Objective: To train rats to discriminate this compound from saline and to test the generalization of this discriminative stimulus to other drugs.

-

Materials:

-

This compound (0.5 mg/kg)

-

Saline

-

Operant conditioning chambers with two levers and a water reinforcer

-

Male rats

-

-

Procedure:

-

Water-restrict the rats to motivate them to work for a water reward.

-

Train the rats in the operant chambers to press one lever ("drug lever") after receiving an injection of this compound (0.5 mg/kg) and the other lever ("saline lever") after receiving a saline injection to receive a water reward.

-

Training sessions are conducted daily, alternating between this compound and saline administration.

-

Once the rats have reliably learned the discrimination (e.g., >80% correct responses on the first lever press for several consecutive days), testing with other compounds can begin.

-

During testing, a novel compound is administered, and the rat's choice of lever is recorded to see if it generalizes to the this compound cue.

-

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

This compound acts as an agonist at D2 dopamine receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: this compound activates the D2 receptor, leading to inhibition of adenylyl cyclase.

Experimental Workflow for Behavioral Assessment

The following diagram outlines a typical workflow for assessing the behavioral effects of this compound in rats.

Caption: A generalized workflow for conducting behavioral experiments with this compound in rats.

References

- 1. Stereotyped responses of rats to two 2-halogenoergolines: 2-bromo-alpha-ergocryptine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. This compound in the treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lergotrile in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lergotrile, an ergoline derivative, is recognized as a direct-acting dopamine agonist.[1] Primarily targeting the dopamine D2 receptor, its application in neuroscience research is centered on elucidating dopaminergic signaling pathways and exploring its potential neuroprotective properties. These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, covering its mechanism of action, protocols for experimental assays, and expected outcomes. While direct in vitro studies on primary neurons using this compound are limited in publicly available literature, the following protocols and data are based on its known mechanism of action and established methodologies for similar dopamine agonists.

Mechanism of Action

This compound exerts its effects by binding to and activating dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family. The activation of these receptors initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Consequently, the activity of protein kinase A (PKA), a key downstream effector of cAMP, is reduced. The modulation of the cAMP/PKA pathway influences the phosphorylation state and activity of numerous downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which play a crucial role in neuronal survival, plasticity, and gene expression.

Data Presentation